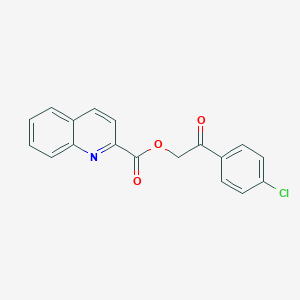

2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate” is a chemical compound with the molecular formula C24H16ClNO3 . It is a complex organic compound that contains a quinoline ring, which is a heterocyclic compound with a wide range of biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate”, can be achieved through various methods. One common method involves the use of microwave-assisted synthesis, which has been shown to increase yield and shorten reaction time compared to conventional methods . The synthesis involves the reaction of aromatic compounds with quinoline-2-carboxylates .

Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate” can be analyzed using various spectroscopic techniques, including FT-IR and FT-Raman . These techniques allow for the identification of different functional groups and the overall structure of the molecule .

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate” can be complex due to the presence of multiple functional groups. For instance, the compound can undergo dehydrogenative coupling reactions under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate” can be determined using various computational methods. For instance, the compound has a molecular weight of 401.8 g/mol, and it has a complexity of 569 . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 6 .

Zukünftige Richtungen

The future directions for research on “2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate” could involve further exploration of its biological activities and potential applications. For instance, quinoline derivatives are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antiplatelet activities . Therefore, “2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate” could be further studied for these potential activities.

Wirkmechanismus

Target of Action

It is known that quinoline-2-carboxylate derivatives, such as quinclorac, show high specificity towards the afb5–aux/iaa co-receptor . This suggests that 2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate may also interact with similar targets.

Mode of Action

Quinoline-2-carboxylate derivatives are known to interact with their targets, leading to changes in cellular and molecular functions . The specific interactions and resulting changes for 2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate would need further investigation.

Biochemical Pathways

Quinoline-2-carboxylate derivatives are known to be involved in auxin signaling pathways, which regulate almost every aspect of plant growth and development .

Result of Action

Quinoline-2-carboxylate derivatives are known to have various biological activities, suggesting that this compound may also have significant molecular and cellular effects .

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3/c19-14-8-5-13(6-9-14)17(21)11-23-18(22)16-10-7-12-3-1-2-4-15(12)20-16/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAWEVDNFCRGGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(3-hydroxypropyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B508673.png)

![4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508675.png)

![3-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B508677.png)

![4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B508679.png)

![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508687.png)

![N-{2-[(3,4-dimethoxybenzoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508688.png)

![N-(2-{[(2-chloro-3-pyridinyl)carbonyl]amino}ethyl)-2-quinolinecarboxamide](/img/structure/B508690.png)

![N-{2-[(4-methylpentanoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508693.png)

![N-{2-[(2-oxo-2H-chromen-4-yl)amino]ethyl}-2-furamide](/img/structure/B508694.png)

![N-{2-[(5-bromo-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508695.png)

![N-[2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)ethyl]quinoline-2-carboxamide](/img/structure/B508697.png)